molecular formula C22H30N4O4S B2811404 (1-(Methylsulfonyl)piperidin-4-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1705103-49-6

(1-(Methylsulfonyl)piperidin-4-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Numéro de catalogue: B2811404
Numéro CAS: 1705103-49-6
Poids moléculaire: 446.57
Clé InChI: ZSBGHNJVKAOIEM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(1-(Methylsulfonyl)piperidin-4-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a synthetic chemical compound of significant interest in early-stage pharmaceutical and agrochemical research. Its molecular structure incorporates a 1,2,4-oxadiazole heterocycle linked to two piperidine rings, one of which features a methylsulfonyl group. The 1,2,4-oxadiazole moiety is a well-known pharmacophore and privileged structure in medicinal chemistry, frequently utilized in the design of molecules with diverse biological activities. Novel oxadiazole derivatives are an active area of investigation, as evidenced by ongoing research and patent filings for new compounds with potential applications as fungicides and other biocidal agents . The specific spatial arrangement and properties conferred by the o-tolyl substituent and the (1-(methylsulfonyl)piperidin-4-yl)methanone group make this compound a valuable intermediate or scaffold for researchers exploring structure-activity relationships (SAR). Potential research applications include, but are not limited to, screening it as a kinase inhibitor in oncology research, investigating its activity against phytopathogenic fungi in agricultural science, or utilizing it as a building block in the synthesis of more complex molecular architectures . The presence of the piperidine and methylsulfonyl groups suggests potential for target engagement with various enzymes and receptors. This product is provided as a high-purity material to ensure consistent and reliable results in your experimental workflows. It is intended For Research Use Only and is not for use in humans, as a food additive, or for any diagnostic or therapeutic purposes. Researchers are encouraged to consult the product's Certificate of Analysis for detailed specifications on identity, purity, and safety data.

Propriétés

IUPAC Name

[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O4S/c1-16-6-3-4-8-19(16)21-23-20(30-24-21)14-17-7-5-11-25(15-17)22(27)18-9-12-26(13-10-18)31(2,28)29/h3-4,6,8,17-18H,5,7,9-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBGHNJVKAOIEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4CCN(CC4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Methylsulfonyl)piperidin-4-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring is formed through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling of the Piperidine and Oxadiazole Rings: This step involves the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to link the piperidine and oxadiazole rings.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the oxadiazole ring, converting it to other heterocyclic structures using reducing agents like lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: EDCI, HOBt.

    Bases: Triethylamine, sodium hydroxide.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Reduced heterocyclic compounds.

    Substitution: Various substituted piperidine derivatives.

Applications De Recherche Scientifique

Chemistry

The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology

In biological research, this compound can be used to study the interactions of piperidine and oxadiazole derivatives with biological targets.

Medicine

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism of action of (1-(Methylsulfonyl)piperidin-4-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with neurotransmitter receptors, while the oxadiazole ring can bind to nucleic acids or proteins, modulating their activity.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional attributes of the target compound are compared below with analogs identified in patents and literature:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight Notable Features Reference
Target Compound - 1-(Methylsulfonyl)piperidin-4-yl
- 3-(o-Tolyl)-1,2,4-oxadiazole
~500 (estimated) Enhanced solubility due to methylsulfonyl; steric bulk from o-tolyl may affect binding kinetics.
[4-(3-Pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethoxy)piperidin-1-yl]-p-tolylmethanone - p-Tolyl
- Pyridin-4-yl-oxadiazole
~450 (estimated) Pyridine substitution may improve CNS penetration; p-tolyl lacks steric hindrance compared to o-tolyl.
(3-Methylphenyl){4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}methanone - 3-Methylphenyl
- Phenyl-oxadiazole
~425 (CAS: 321970-68-7) Phenyl-oxadiazole offers planar aromaticity; reduced steric effects vs. o-tolyl.
(3-Methylpiperidin-1-yl)(1-tosylpiperidin-4-yl)methanone - Tosyl (SO₂C₆H₄CH₃)
- 3-Methylpiperidine
364.5 Tosyl group increases lipophilicity; methylpiperidine may reduce metabolic stability.

Key Findings

Bioactivity Implications :

  • The o-tolyl group in the target compound introduces steric constraints that may limit off-target interactions compared to simpler phenyl or p-tolyl analogs .
  • Methylsulfonyl vs. tosyl : The smaller methylsulfonyl group likely improves aqueous solubility and reduces cytochrome P450-mediated metabolism compared to the bulkier tosyl group .

Structural Motifs in Patents :

  • EP 1 808 168 B1 highlights oxadiazole-piperidine hybrids as agonists for G-protein-coupled receptors (e.g., GPR119). The target compound’s methylsulfonyl and o-tolyl groups align with patented strategies to optimize receptor selectivity and pharmacokinetics .

Metabolic Stability :

  • Piperidine rings with electron-withdrawing groups (e.g., sulfonyl) resist oxidative degradation, as seen in analogs from EP 1 808 168 B1 . This suggests the target compound may exhibit favorable metabolic profiles.

Comparison with Natural Compounds :

  • While natural compounds (e.g., plant-derived biomolecules) often lack synthetic substituents like sulfonyl groups, their structural simplicity can limit bioactivity . The target compound’s hybrid design merges synthetic and natural-like motifs (e.g., oxadiazole as a bioisostere for ester groups) .

Activité Biologique

The compound (1-(Methylsulfonyl)piperidin-4-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone , a piperidine derivative with unique structural features, has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound's molecular formula is C16H22N4O3SC_{16}H_{22}N_4O_3S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur. Its structure includes:

  • Piperidine Rings : Known for their versatility in medicinal chemistry.
  • Methylsulfonyl Group : Enhances solubility and bioavailability.
  • Oxadiazole Moiety : Associated with various biological activities.

1. Antimicrobial Activity

Research indicates that derivatives with similar structural motifs exhibit varying degrees of antimicrobial activity. For instance, compounds containing the oxadiazole and piperidine moieties have shown moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis .

CompoundBacterial StrainActivity Level
1Salmonella typhiModerate
2Bacillus subtilisStrong
3Escherichia coliWeak to Moderate

2. Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. In particular, it has shown promise as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission.

CompoundEnzyme TargetIC50 Value (µM)
AAcetylcholinesterase2.14 ± 0.003
BUrease0.63 ± 0.001

These findings suggest that the compound may be a candidate for treating conditions related to cholinergic dysfunction or urease-related disorders .

3. Chemokine Receptor Modulation

Piperidine derivatives similar to this compound have been studied for their ability to modulate chemokine receptors, particularly CCR5. This modulation is significant in the context of HIV treatment and other inflammatory conditions .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Binding Affinity : Molecular docking studies reveal that the compound interacts with specific amino acid residues in target proteins, influencing their activity.
  • Structural Interactions : The presence of the methylsulfonyl group enhances binding interactions with biological macromolecules like bovine serum albumin (BSA) .

Case Study 1: Antimicrobial Screening

A study synthesized a series of compounds similar to the target compound and evaluated their antimicrobial properties against various bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial effects, highlighting the potential therapeutic applications of such compounds.

Case Study 2: Enzyme Inhibition

Another study focused on the inhibition of AChE by piperidine derivatives. The synthesized compounds were tested for their inhibitory effects, demonstrating promising results that could lead to further development in treating neurodegenerative diseases.

Q & A

Q. What are the key steps for synthesizing (1-(methylsulfonyl)piperidin-4-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone?

  • Methodological Answer : Synthesis typically involves modular assembly of the piperidine and oxadiazole moieties. A retrosynthetic approach divides the molecule into:

Piperidin-4-yl methanone core : Prepared via coupling of methylsulfonyl-piperidine with activated carbonyl intermediates (e.g., acid chlorides or mixed anhydrides).

3-(o-Tolyl)-1,2,4-oxadiazole : Synthesized by cyclizing an amidoxime precursor with o-tolyl carboxylic acid derivatives under dehydrating conditions (e.g., using POCl₃ or EDCI) .

  • Critical Steps :
  • Coupling reactions : Optimize solvent (e.g., DMF or acetonitrile) and temperature (60–80°C) to minimize side products.
  • Purification : Use preparative HPLC or column chromatography with gradients of ethyl acetate/hexane to isolate intermediates .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in the piperidine and oxadiazole regions .
  • 19F NMR (if fluorinated analogs are synthesized): Confirms absence of fluorine impurities .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (±5 ppm accuracy).
  • X-ray Crystallography : For unambiguous structural confirmation, particularly to resolve stereochemical ambiguities (e.g., piperidine chair conformations) .

Q. How to assess the compound’s stability under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies :
  • Prepare solutions in buffers (pH 1–10) and incubate at 25°C and 40°C.
  • Monitor degradation via HPLC at 0, 1, 3, 7, and 14 days.
  • Key Metrics :
  • Degradation products : Identify using LC-MS.
  • Half-life : Calculate using first-order kinetics. Adjust formulation strategies (e.g., lyophilization) if instability is observed .

Advanced Research Questions

Q. How to resolve contradictory spectroscopic data (e.g., unexpected NOE correlations in NMR)?

  • Methodological Answer :
  • Step 1 : Verify sample purity (>95% by HPLC) to rule out impurities.
  • Step 2 : Perform variable-temperature NMR to assess conformational flexibility (e.g., piperidine ring flipping).
  • Step 3 : Use density functional theory (DFT) to model preferred conformers and compare with experimental NOE data.
  • Case Study : A similar piperidine derivative showed unexpected NOE due to rapid interconversion between chair and boat conformations, resolved by cooling to –40°C .

Q. What strategies optimize yield in the final coupling step?

  • Methodological Answer :
  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings or CuI for Ullmann reactions.
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may increase side reactions.
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% in analogous oxadiazole syntheses .

Q. How to analyze structure-activity relationships (SAR) for this compound’s biological targets?

  • Methodological Answer :
  • Comparative SAR Table :
Analog ModificationTarget Affinity (IC₅₀)Notes
Methylsulfonyl → H 150 nM → 1200 nMReduced solubility and target binding
o-Tolyl → p-Fluorophenyl 85 nM → 200 nMImproved metabolic stability but lower potency
  • Method : Synthesize analogs with systematic substitutions (e.g., aryl groups, sulfonyl replacements) and assay against target enzymes/receptors using fluorescence polarization or SPR .

Q. How to address low reproducibility in biological assays (e.g., inconsistent IC₅₀ values)?

  • Methodological Answer :
  • Controlled Variables :
  • Compound Solubility : Pre-dissolve in DMSO (<0.1% final concentration) to avoid aggregation.
  • Cell Passage Number : Use cells within passages 5–15 to maintain receptor expression consistency.
  • Data Normalization : Include reference inhibitors (e.g., staurosporine for kinases) in each assay plate to control for batch effects .

Data Contradiction Analysis

Discrepancy in LogP values: Computational vs. Experimental

  • Resolution Strategy :
  • Experimental LogP : Determine via shake-flask method (octanol/water partitioning) with HPLC quantification.
  • Computational Adjustments : Apply correction factors for hydrogen-bond donors (e.g., oxadiazole N–O groups increase experimental LogP by 0.5–1.0 units vs. predicted) .

Tables

Q. Table 1. Key Synthetic Intermediates and Characterization Data

IntermediateStructureKey Spectral Data (¹H NMR)Purity (HPLC)
Methylsulfonyl-piperidine[Structure]δ 3.2 (m, 2H, CH₂SO₂), 2.8 (s, 3H, SO₂CH₃)98%
3-(o-Tolyl)-1,2,4-oxadiazole[Structure]δ 8.1 (s, 1H, oxadiazole), 2.4 (s, 3H, CH₃)95%
Final Product[Structure]δ 7.6 (d, 2H, aromatic), 4.3 (m, 2H, piperidine-CH₂)97%
Data adapted from

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.